Cas no 52691-62-0 (Lyso-PAF C-16)

Lyso-PAF C-16 化学的及び物理的性質
名前と識別子
-
- 3,5,9-Trioxa-4-phosphapentacosan-1-aminium,4,7-dihydroxy-N,N,N-trimethyl-, inner salt, 4-oxide, (7R)-
- 1-alkyl-2-hydroxy-sn-glycero-3-phosphocholine
- 1-O-hexadecyl-2-hydroxy-sn-glycero-3-phosphocholine
- 1-O-Hexadecyl-sn-glycero-3-phosphocholine
- 3,5,9-Trioxa-4-phosphapentacosan-1-aminium,4,7-dihydroxy-N,N,N-trimethyl-, inner salt, 4-oxide...
- Lyso-PAF (C16)
- Lyso-PAF C-16
- 1-hexadecyl
- 1-hexadecyl-sn-glycero-3-phosphocholine
- 1-Hexyldecyl-sn-glycerol-3-phosphorylcholine
- 1-O-hexadecyl lyso PAF
- 1-O-hexadecyl lyso platelet-activating factor
- 1-O-hexadecyl-2-hydroxy-sn-glycero-3-p
- 1-O-hexadecyl-2-lyso-sn-glycero-3-phosphocholine
- 1-O-PALMITYL-SN-GLYCERO-3-PHOSPHOCHOLINE
- C16 LYSO PAF
- LYSO-PAF16
- LYSO-PLATELET ACTIVATING FACTOR-16
- 3-sn-Lysophosphatidylcholine, 1-hexadecyl
- Lyso-PAF-C16
- Lyso-platelet activating factor
- 3,5,9-Trioxa-4-phosphapentacosan-1-aminium, 4,7-dihydroxy-N,N,N-trimethyl-, inner salt, 4-oxide, (R)-
- UNII-FSF9VMH5MK
- (2r)-3-(hexadecyloxy)-2-hydroxypropyl 2-(trimethylammonio)ethyl phosphate
- (R)-3-(hexadecyloxy)-2-hydroxypropyl 2-(trimethylammonio)ethyl phosphate
- HMS3402G06
- CHEMBL479687
- PC O-16:0/0:0
- 3,5,9-TRIOXA-4-PHOSPHAPENTACOSAN-1-AMINIUM, 4,7-DIHYDROXY-N,N,N-TRIMETHYL-, INNER SALT, 4-OXIDE, (7R)-
- LMGP01060010
- lysophosphatidylcholine O-16:0/0:0
- HMS1989G06
- NCGC00161374-02
- LPC(o16:0)
- MFCD00042932
- C16 Lyso PAF, 1-O-hexadecyl-2-hydroxy-sn-glycero-3-phosphocholine, powder
- 1-O-Hexadecyl-2-lyso-glycero-3-phosphorylcholine
- HMS1791G06
- Lysophosphatidylcholine(O-16:0/0:0)
- DTXSID70967131
- 1-palmityl-GPC
- 52691-62-0
- (R)-3-(Hexadecyloxy)-2-hydroxypropyl (2-(trimethylammonio)ethyl) phosphate
- Lyso-platelet activating factor C16
- LPC O-16:0/0:0
- 97288-09-0
- FSF9VMH5MK
- NCGC00161374-03
- CHEBI:64496
- CS-0181648
- Lyso-gepc
- NCGC00161374-01
- AKOS027379122
- Q27133319
- C16 Lyso PAF, 1-O-hexadecyl-2-hydroxy-sn-glycero-3-phosphocholine, chloroform
- 1-O-Hexadecyl-sn-glyceryl-3-phosphorylcholine
- PC(O-16:0/0:0)
- HY-141570
- lyso-Platelet-activating factor
- 1-O-Hexadecyl-sn-glycero-3-phosphatidylcholine
- (R)-3-(Hexadecyloxy)-2-hydroxypropyl(2-(trimethylammonio)ethyl)phosphate
- GPC(O-16:0/0:0)
- LYSO-PAF C16
- BML3-E04
- HMS3648P08
- [(2R)-3-hexadecoxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
- DB-250463
- G90852
-
- MDL: MFCD00042932
- インチ: InChI=1S/C24H52NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-29-22-24(26)23-31-32(27,28)30-21-19-25(2,3)4/h24,26H,5-23H2,1-4H3/t24-/m1/s1
- InChIKey: VLBPIWYTPAXCFJ-XMMPIXPASA-N
- ほほえんだ: CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O
計算された属性
- せいみつぶんしりょう: 481.35300
- どういたいしつりょう: 481.353
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 32
- 回転可能化学結合数: 24
- 複雑さ: 450
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.9
- トポロジー分子極性表面積: 88.1
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 使用できません
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- PSA: 97.86000
- LogP: 6.12320
- ようかいせい: 使用できません
- 濃度: 5 mg/mL (878119C-5mg)
Lyso-PAF C-16 セキュリティ情報
- シグナルワード:Warning
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: S22; S24/25
- 福カードFコード:10-21
- ちょぞうじょうけん:−20°C
Lyso-PAF C-16 税関データ
- 税関コード:2923900090
- 税関データ:
中国税関コード:
2923900090概要:
29239000090他の四級アンモニウム塩及び四級アンモニウム塩基。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2923900090他の四級アンモニウム塩及び水酸化物。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
Lyso-PAF C-16 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci72448-5mg |
Lyso-PAF C-16 |
52691-62-0 | 98% | 5mg |
¥847.00 | 2022-04-26 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L911355-1mg |
Lyso-PAF C-16 |
52691-62-0 | 98% | 1mg |
¥1,926.00 | 2022-01-13 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 840008C-5MG |
Lyso PAF (from Heart PC) |
52691-62-0 | 1-alkyl-2-hydroxy- | 5MG |
1163.41 | 2021-05-14 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 878119P-5MG |
C16 Lyso PAF |
52691-62-0 | 5mg |
¥1522.2 | 2023-11-02 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-201011C-10mg |
Lyso-PAF C-16, |
52691-62-0 | 10mg |
¥1106.00 | 2023-09-05 | ||
A2B Chem LLC | AX19042-25mg |
(R)-3-(Hexadecyloxy)-2-hydroxypropyl (2-(trimethylammonio)ethyl) phosphate |
52691-62-0 | ≥98% | 25mg |
$216.00 | 2024-04-19 | |
A2B Chem LLC | AX19042-10mg |
(R)-3-(Hexadecyloxy)-2-hydroxypropyl (2-(trimethylammonio)ethyl) phosphate |
52691-62-0 | ≥98% | 10mg |
$108.00 | 2024-04-19 | |
1PlusChem | 1P01DQ02-10mg |
3,5,9-Trioxa-4-phosphapentacosan-1-aminium,4,7-dihydroxy-N,N,N-trimethyl-, inner salt, 4-oxide, (7R)- |
52691-62-0 | ≥98% | 10mg |
$170.00 | 2024-04-30 | |
1PlusChem | 1P01DQ02-25mg |
3,5,9-Trioxa-4-phosphapentacosan-1-aminium,4,7-dihydroxy-N,N,N-trimethyl-, inner salt, 4-oxide, (7R)- |
52691-62-0 | ≥98% | 25mg |
$302.00 | 2024-04-30 | |
Ambeed | A580921-25mg |
(R)-3-(Hexadecyloxy)-2-hydroxypropyl (2-(trimethylammonio)ethyl) phosphate |
52691-62-0 | 98% | 25mg |
$498.0 | 2024-04-18 |
Lyso-PAF C-16 関連文献
-
Taofang Cheng,Ji Ye,Huiliang Li,Hongyuan Dong,Ning Xie,Nan Mi,Zhen Zhang,Jingtao Zou,Huizi Jin,Weidong Zhang RSC Adv. 2019 9 8714
-
Sijia Wu,Wenzhu Zhao,Zhipeng Yu,Jingbo Liu Food Funct. 2022 13 1808
-
Ian L. Megson,Phillip D. Whitfield,Ioannis Zabetakis Food Funct. 2016 7 2603
-
Lijian Zhang,Fei Ma,Ao Qi,Lulu Liu,Junjie Zhang,Simin Xu,Qisheng Zhong,Yusen Chen,Chun-yang Zhang,Chun Cai Chem. Commun. 2020 56 6656
-
Valerie J. Paul,Melany P. Puglisi,Raphael Ritson-Williams Nat. Prod. Rep. 2006 23 153
Lyso-PAF C-16に関する追加情報
Lyso-PAF C-16: A Comprehensive Overview
Lyso-PAF C-16, also known by its CAS number 52691-62-0, is a specialized compound that has garnered significant attention in the fields of biochemistry and pharmacology. This compound, classified as a lysophosphatidic acid (LPA), plays a pivotal role in various cellular processes and signaling pathways. Recent studies have highlighted its potential in therapeutic applications, particularly in the modulation of inflammatory responses and cancer progression.
The structure of Lyso-PAF C-16 consists of a glycerol backbone with a fatty acid chain of 16 carbons (C16) attached to the sn-1 position and a phosphatidic acid group at the sn-3 position. This unique structure allows it to interact with specific receptors, such as the LPA receptors (LPARs), which are critical mediators of cellular responses. The C16 fatty acid chain contributes to its hydrophobic properties, enabling it to integrate into cellular membranes and influence membrane dynamics.
Recent research has demonstrated that Lyso-PAF C-16 exhibits potent anti-inflammatory properties. In experimental models, it has been shown to suppress pro-inflammatory cytokine production and reduce oxidative stress. These findings suggest its potential as a therapeutic agent in conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, Lyso-PAF C-16 has also been investigated for its role in cancer biology. Studies indicate that it can inhibit cancer cell proliferation and induce apoptosis by modulating key signaling pathways, including the MAPK/ERK and PI3K/AKT pathways. These mechanisms highlight its potential as a chemotherapeutic agent or adjuvant in cancer treatment regimens.
The synthesis of Lyso-PAF C-16 involves a multi-step process that includes the isolation of phosphatidic acid from natural sources, followed by enzymatic or chemical hydrolysis to yield the lysophosphatidic acid derivative. Recent advancements in synthetic methodologies have improved the efficiency and scalability of this process, making it more accessible for research and commercial applications.
Moreover, Lyso-PAF C-16 has been explored for its role in neuroprotection. Preclinical studies suggest that it can promote neuronal survival and enhance cognitive function by mitigating neuroinflammation and oxidative damage. These findings open new avenues for its application in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
In conclusion, Lyso-PAF C-16 (CAS No. 52691-62-0) is a versatile compound with promising therapeutic potential across multiple disease areas. Its ability to modulate inflammatory responses, inhibit cancer progression, and protect against neurodegeneration underscores its significance in contemporary biomedical research. As ongoing studies continue to unravel its mechanisms of action, Lyso-PAF C-16 is poised to emerge as a valuable tool in the development of innovative therapeutic strategies.
52691-62-0 (Lyso-PAF C-16) 関連製品
- 77286-66-9(ET-18-OCH3)
- 1803748-80-2(3-Cyano-2-ethyl-5-nitrophenylacetic acid)
- 3528-56-1(1-(2-furylmethyl)-1H-pyrazol-5-amine)
- 2228439-88-9(2,2-difluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-ol)
- 1061631-11-5(3-(3,4-Dimethoxyphenyl)-3-oxo-propionic Acid Ethylpropyl Ester)
- 30192-81-5(1-(3-chlorophenyl)-1H-imidazole-2-thiol)
- 1216450-29-1(N-[3-(dimethylamino)propyl]-3,4-dimethyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide hydrochloride)
- 2034341-18-7(1-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-3-(oxolan-2-ylmethyl)urea)
- 1261448-62-7(5-(2,3-Difluorophenyl)-2-fluoronicotinic acid)
- 1396709-10-6(N2-(3-chloro-4-methylphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride)
